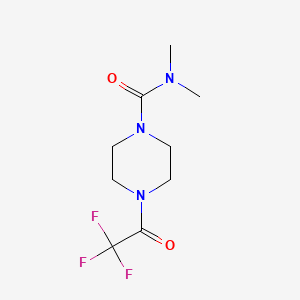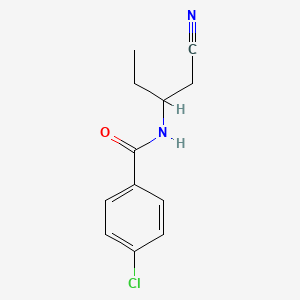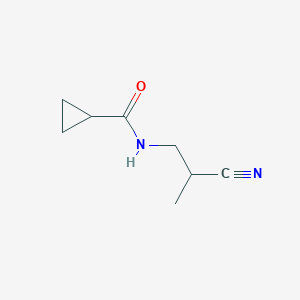
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole, also known as EEPT, is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mécanisme D'action
The exact mechanism of action of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its low solubility in water and instability under certain conditions can be a limitation for its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole. These include:
1. Further optimization of the synthesis method to improve the yield and purity of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole.
2. Investigation of the mechanism of action of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole to better understand its antitumor activity.
3. Development of new formulations of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole to improve its solubility and stability.
4. Evaluation of the in vivo efficacy and toxicity of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole in animal models.
5. Exploration of the potential applications of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. Its high potency against cancer cells and antimicrobial properties make it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.
Méthodes De Synthèse
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole can be synthesized through the reaction of 2-ethoxyethylamine and phenylhydrazine with ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole.
Applications De Recherche Scientifique
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-9-8-11-13-12(15-14-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWQHMESIHANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NC(=NN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)






![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)

